molecular formula C13H11ClFNO2S B4893682 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide

1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B4893682
M. Wt: 299.75 g/mol
InChI Key: RQBGCBPHRPJREX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is a chemical compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloroaniline with 3-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
  • 1-(3-Chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
  • 1-(2-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide

Comparison: Compared to similar compounds, 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide exhibits unique properties due to the specific positioning of the chlorine and fluorine atoms. This positioning can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-11-4-1-3-10(7-11)9-19(17,18)16-13-6-2-5-12(15)8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBGCBPHRPJREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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